Lachnone A

Antimycobacterial Chromone SAR Negative Control

Lachnone A (CAS 903892-99-9) is the definitive negative-control chromone for antimycobacterial, antimalarial, and cytotoxicity assays. With fully characterized null activity against M. tuberculosis (MIC >200 µg/mL), P. falciparum, C. albicans, and KB/BC-1 cancer cell lines, it guarantees that observed assay signals are target-specific rather than artifacts. Unlike its active analogs Lachnones B–E, Lachnone A provides a clean, unsubstituted C11H10O4 core—indispensable for counter-screening, library validation, and structure-activity relationship studies. Procure the precisely defined compound, not a crude fraction or substitute analog, to avoid invalidating your comparative experiments.

Molecular Formula C11H10O4
Molecular Weight 206.19 g/mol
Cat. No. B021906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLachnone A
Molecular FormulaC11H10O4
Molecular Weight206.19 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)OC(=C(C2=O)O)C)O
InChIInChI=1S/C11H10O4/c1-5-3-7(12)9-8(4-5)15-6(2)10(13)11(9)14/h3-4,12-13H,1-2H3
InChIKeyBUDFSMORTDVVOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff white to grey solid

Structure & Identifiers


Interactive Chemical Structure Model





Lachnone A as a Defined Chromone Fungal Metabolite: Scientific Identity and Research-Grade Procurement Profile


Lachnone A (CAS 903892-99-9) is a chromone derivative belonging to the lachnone series of natural products isolated from the filamentous fungus Lachnum sp. BCC 2424 [1]. It is a pure, structurally elucidated secondary metabolite with the molecular formula C11H10O4 (MW 206.19) and features a 3,5-dihydroxy-2,7-dimethyl-4H-chromen-4-one core [2]. Unlike many chromones that exhibit broad or potent bioactivity, Lachnone A is primarily characterized by its demonstrated lack of activity against several common biological targets, a property that establishes it as a valuable negative control and selectivity reference standard in assays where related chromones demonstrate activity [1].

Why Generic Lachnum-Derived Chromones Cannot Substitute for Lachnone A in Specificity-Critical Assays


Interchanging Lachnone A with other chromones from the same fungal genus, such as Lachnones B–E or other Lachnum metabolites, introduces significant scientific risk due to their divergent biological activity profiles. While Lachnones B (2) and D (4) exhibit mild inhibition against *Mycobacterium tuberculosis* (MIC 200 µg/mL), Lachnone A is demonstrably inactive against this and other targets [1][2]. This functional divergence is dictated by minor structural variations—Lachnone B (C11H10O5) and D possess additional hydroxyl or methyl groups that critically alter target engagement [1]. Procurement of an uncharacterized 'Lachnum chromone fraction' or a substitute analog would invalidate comparative assays requiring Lachnone A's specific null-activity signature, underscoring the necessity for the precisely defined compound.

Lachnone A Differential Activity Profile: Quantified Selectivity Metrics vs. Closest Analogs


Differential Anti-Tubercular Activity: Lachnone A Exhibits No Detectable Inhibition While Lachnones B and D Show Mild Activity

Lachnone A is distinguished from its closest co-isolated analogs, Lachnones B and D, by its complete lack of anti-tubercular activity. In standardized broth microdilution assays against *Mycobacterium tuberculosis* H37Ra, Lachnone A exhibited no detectable growth inhibition, whereas both Lachnone B and Lachnone D demonstrated mild but quantifiable inhibition with Minimum Inhibitory Concentration (MIC) values of 200 µg/mL [1]. This divergent activity within a single family of chromones highlights the critical impact of subtle structural differences on target engagement.

Antimycobacterial Chromone SAR Negative Control

Null Cytotoxicity in Mammalian Cancer Cell Lines: Differentiating Lachnone A from Structurally Related Cytotoxic Chromones

Lachnone A is characterized by a lack of cytotoxicity against the human oral epidermoid carcinoma (KB) and human breast cancer (BC-1) cell lines, setting it apart from other fungal chromones that often possess cytotoxic properties [1]. This null activity is a quantifiable property; the compound did not exhibit growth inhibition in these assays. In contrast, many natural product chromones and xanthones demonstrate low to sub-micromolar IC50 values against various cancer cell lines, a class-level characteristic from which Lachnone A deviates [1].

Cytotoxicity Cancer Cell Lines Selectivity Profiling

Differential Antimicrobial Spectrum: Lachnone A Shows Weak Antibacterial Activity but No Antifungal or Antimalarial Effect

Lachnone A exhibits a narrow and weak antimicrobial profile that is quantitatively distinct from both broader-spectrum chromones and other Lachnum metabolites. It is reported to possess only weak activity against bacteria [1], while being demonstrably inactive against *Plasmodium falciparum* (antimalarial), *Candida albicans* (antifungal), and *Mycobacterium tuberculosis* (antimycobacterial) [1]. This selectivity contrasts with compounds like Lachnuoic Acid A from a related *Lachnum* species, which exhibits potent antimicrobial activity against *Staphylococcus aureus* (MIC 16.6 µg/mL) and *Bacillus subtilis* (MIC 8.3 µg/mL) [2].

Antimicrobial Antifungal Antimalarial Selectivity

Structural Simplicity as a Differentiator: A Minimalist Chromone Core for SAR Studies

Lachnone A (C11H10O4) possesses the simplest molecular framework among the lachnones A-E series, featuring only two methyl and two hydroxyl substituents on the chromone core [1]. This minimal substitution pattern contrasts with the more complex structures of lachnones B–E, which incorporate additional hydroxymethyl, methoxy, or lactone moieties [1]. For structure-activity relationship (SAR) studies aimed at elucidating the minimal pharmacophore required for a specific biological effect, Lachnone A provides an uncluttered baseline scaffold that is more amenable to systematic derivatization and computational modeling than its bulkier, more functionalized analogs.

Structure-Activity Relationship Chromone Scaffold Chemical Probe

High-Value Research and Procurement Applications for Lachnone A Based on Its Quantified Differential Profile


Inactive Analog Control in Anti-Tubercular Drug Discovery

Lachnone A serves as a critical inactive control in assays evaluating the antimycobacterial activity of novel chromone derivatives or other compounds. Its demonstrated lack of inhibition against *M. tuberculosis* (MIC >200 µg/mL) allows researchers to benchmark the activity of test compounds like Lachnone B (MIC 200 µg/mL) and Lachnone D (MIC 200 µg/mL), ensuring that observed effects are due to specific compound-target interactions rather than non-specific assay interference [1].

Selectivity Reference Standard in Cytotoxicity and Antimicrobial Profiling

Due to its well-characterized null activity against human cancer cell lines (KB, BC-1) and key pathogens (*P. falciparum*, *C. albicans*), Lachnone A is an ideal reference compound for counter-screening [1]. It enables the rapid identification of non-selective, broadly cytotoxic, or promiscuous inhibitors from chemical libraries, thereby improving the efficiency and interpretability of high-throughput screening campaigns.

Minimalist Scaffold for Chromone Structure-Activity Relationship (SAR) Studies

As the simplest member of the lachnone series (C11H10O4), Lachnone A provides a clean, unsubstituted chromone core for medicinal chemistry and chemical biology programs [1]. Researchers can use it as a starting point for systematic derivatization to elucidate the minimal structural requirements for target binding, a task complicated by the additional functional groups present in lachnones B–E [1]. Its low molecular weight (206.19 Da) and lack of chiral centers also make it a more tractable target for total synthesis efforts aimed at generating novel analogs .

Negative Control for Fungal Metabolite Screening Panels

In natural product discovery workflows examining extracts or fractions from *Lachnum* species or other fungi, Lachnone A can be included as a defined negative control. Its established inactivity in a panel of standard assays (antimalarial, antifungal, antimycobacterial, and cytotoxicity) provides a baseline for identifying truly active and selective secondary metabolites, thereby reducing false-positive rates associated with complex natural product matrices [1].

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